DPPH Radical Scavenging: 85‑Fold Higher Potency than the Parent Vanillin
In a DPPH radical scavenging assay, the target xanthenedione exhibits an IC₅₀ of 0.99 ppm (≈2.91 μM) [1]. Vanillin, the aldehyde precursor, shows no meaningful DPPH scavenging up to 250 μM (IC₅₀ >250 μM) [2]. This corresponds to an >85‑fold improvement in radical scavenging potency when vanillin is converted to the 1,8‑dioxooctahydroxanthene framework bearing the same aryl moiety.
| Evidence Dimension | DPPH radical scavenging IC₅₀ |
|---|---|
| Target Compound Data | 0.99 ppm (≈2.91 μM) |
| Comparator Or Baseline | Vanillin: >250 μM (inactive at highest tested concentration) |
| Quantified Difference | >85‑fold lower IC₅₀ (more potent) |
| Conditions | DPPH assay; target compound tested in methanol, vanillin tested in DMSO; both endpoints determined spectrophotometrically |
Why This Matters
For antioxidant screening cascades, the xanthenedione provides a >85‑fold potency gain over vanillin alone, enabling lower dosing in formulation studies.
- [1] Retnosari, R.; Sari, K. K.; Marfu'ah, S.; Sutrisno; Rachman, I. B. Assisted ultrasonic wave of vanillin derivatives synthesis and antioxidant activity using DPPH method. Commun. Sci. Technol. 2022, 7 (2), 181–187. View Source
- [2] Rullo, R.; Miniero, D. V.; Catto, M.; De Toma, C.; Donati, G.; Guida, F.; Piccinni, G.; Naro, F.; Lacivita, E.; Leopoldo, M.; et al. Synthesis of novel vanillin derivatives: novel multi-targeted scaffold ligands against Alzheimer's disease. Biomolecules 2019, 9 (5), 185. (Table 1: vanillin DPPH IC₅₀ >250 μM) View Source
